molecular formula C10H9N5O2 B2764469 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-81-2

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2764469
CAS No.: 64689-81-2
M. Wt: 231.215
InChI Key: BCYVDNDOCMQSPC-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C10H9N5O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate pyrazole, which is then reacted with a suitable pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperature, and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-amino-3-cyano-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester
  • Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYVDNDOCMQSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331581
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64689-81-2
Record name ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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